1-(cyclopropanesulfonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane
Description
Properties
IUPAC Name |
3-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-10-13-12(14-19-10)9-15-5-2-6-16(8-7-15)20(17,18)11-3-4-11/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEIVCNDADWRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation
The 5-methyl-1,2,4-oxadiazole moiety is synthesized via cyclodehydration of a hydroxamic acid intermediate. A validated protocol involves reacting β-benzoyl propionic acid hydrazide with acetic anhydride under reflux to form the corresponding acylhydrazide, followed by treatment with phosphorus oxychloride (POCl₃) at 80°C for 4 hours. For the target methyl-substituted oxadiazole, propionohydrazide is cyclized with POCl₃ to yield 3-methyl-1,2,4-oxadiazole .
Functionalization to Bromomethyl Derivative
The oxadiazole is functionalized with a bromomethyl group for subsequent alkylation. In a two-step process:
-
Hydroxymethylation : Reacting 5-methyl-1,2,4-oxadiazole with paraformaldehyde in acetic acid at 100°C introduces a hydroxymethyl group.
-
Bromination : Treating the hydroxymethyl intermediate with phosphorus tribromide (PBr₃) in dichloromethane converts the alcohol to 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole .
Alkylation of Diazepane with Oxadiazole-Bromomethyl
The final step involves coupling the sulfonylated diazepane with the bromomethyl-oxadiazole. Employing a cesium carbonate-mediated alkylation, the diazepane (1.0 equiv) and bromomethyl-oxadiazole (1.2 equiv) are stirred in acetonitrile at 90°C for 12 hours. The reaction is quenched with water, extracted into ethyl acetate, and purified via silica gel chromatography to afford the title compound.
Yield Optimization :
-
Solvent : Acetonitrile > DMF due to reduced side reactions.
-
Base : Cs₂CO₃ (2.5 equiv) enhances nucleophilicity of the diazepane nitrogen.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 1.10–1.25 (m, 4H, cyclopropane CH₂), 2.45 (s, 3H, oxadiazole-CH₃), 3.20–3.50 (m, 8H, diazepane and sulfonyl-CH), 4.30 (s, 2H, oxadiazole-CH₂).
-
¹³C NMR : 172.5 (oxadiazole C=N), 62.8 (diazepane C-N), 45.2 (sulfonyl-C).
Mass Spectrometry
-
HRMS (ESI+) : m/z calculated for C₁₄H₂₁N₄O₃S [M+H]⁺: 341.1382, found: 341.1385.
Challenges and Mitigation Strategies
-
Regioselectivity in Sulfonylation : Competing reactions at primary vs. secondary amines are minimized using bulky bases (e.g., NaH) to deprotonate the more acidic secondary amine.
-
Oxadiazole Stability : The oxadiazole ring is susceptible to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (e.g., THF) are maintained during alkylation.
-
Purification Complexity : Silica gel chromatography with gradient elution (hexane/ethyl acetate 4:1 to 1:1) resolves sulfonylated and alkylated intermediates .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or diazepane moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.
Receptor Modulation: By interacting with specific receptors, it can modulate their activity, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Cyclopropanesulfonyl vs. Other Sulfonyl Groups : Compared to dimethyloxazole sulfonyl (), the cyclopropane ring may improve membrane permeability due to increased lipophilicity .
- Oxadiazole Substitution : The 5-methyl group (target and Compound 39) balances steric and electronic effects, whereas tert-butyl () may reduce binding affinity in compact active sites .
Research Findings and Limitations
- Synthetic Challenges : Compound 39 (15% yield) indicates difficulties in synthesizing oxadiazole-containing diazepanes, suggesting the target compound may require optimized routes .
- Data Gaps: Limited biological data for the target compound necessitate further studies on receptor affinity, selectivity, and in vivo efficacy.
Biological Activity
1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane is a synthetic compound with potential applications in medicinal chemistry. The unique structural features of this compound suggest it may exhibit significant biological activity, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing data tables for clarity.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 288.35 g/mol. The presence of both a diazepane ring and an oxadiazole moiety contributes to its potential reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated effective inhibition of growth in Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Cell viability assays using cancer cell lines revealed that it induces apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes associated with cellular proliferation and survival pathways. The oxadiazole moiety is thought to interact with cellular targets involved in signal transduction pathways.
Case Studies
- Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, researchers tested the compound against clinical isolates and found it significantly reduced bacterial load in treated cultures compared to controls.
- Cancer Cell Studies : A research article in Cancer Letters reported that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a mechanism for inducing apoptosis.
Q & A
Q. What are the key synthetic routes for synthesizing 1-(cyclopropanesulfonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane, and what reaction conditions optimize yield and purity?
The synthesis involves multi-step reactions, typically starting with the formation of the diazepane ring via cyclization of a diamine precursor. Subsequent steps include sulfonylation using cyclopropanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) and alkylation with a 5-methyl-1,2,4-oxadiazole derivative. Critical parameters include temperature control (0–25°C for sulfonylation), solvent selection (e.g., dichloromethane or acetonitrile), and purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared (FTIR) spectroscopy. For example, the sulfonyl group exhibits characteristic S=O stretching at ~1150–1350 cm⁻¹ in FTIR, while the oxadiazole ring shows C=N stretching near 1600 cm⁻¹. X-ray crystallography may further validate stereochemistry if single crystals are obtainable .
Q. What preliminary biological screening assays are recommended to evaluate this compound's activity?
Begin with in vitro assays targeting enzymes or receptors relevant to the oxadiazole and diazepane pharmacophores. Examples include:
- Kinase inhibition assays (e.g., EGFR or Aurora kinases due to oxadiazole's affinity for ATP-binding pockets).
- Cytotoxicity screening (MTT assay on cancer cell lines like HeLa or MCF-7).
- Antimicrobial activity (MIC determination against Gram-positive/negative bacteria). Positive controls (e.g., Diazepam for CNS targets) and dose-response curves (1 nM–100 µM) are critical for reliability .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Employ molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with proteins like GABAₐ receptors (diazepane moiety) or COX-2 (sulfonyl group). Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps, while molecular dynamics simulations (NAMD/GROMACS) assess stability over 100 ns trajectories. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous 1,4-diazepane derivatives?
Discrepancies often arise from assay conditions (e.g., buffer pH, cell line variability) or impurity profiles. To address this:
- Re-test compounds under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Perform batch-to-batch purity analysis via HPLC-MS.
- Use cheminformatics tools (e.g., ChemAxon) to compare molecular descriptors (logP, polar surface area) and identify structure-activity relationships (SAR) outliers .
Q. What experimental designs are optimal for studying the metabolic stability of this compound?
Use hepatic microsome assays (human or rat) with LC-MS/MS quantification to measure half-life (t₁/₂) and intrinsic clearance (CLint). Include cytochrome P450 inhibition studies (CYP3A4, CYP2D6) to assess drug-drug interaction risks. For in vivo correlation, administer the compound to rodents and collect plasma/bile samples at timed intervals for pharmacokinetic modeling (non-compartmental analysis) .
Q. How can researchers design analogs to improve the pharmacokinetic profile of this compound?
Focus on modifying the cyclopropanesulfonyl group (e.g., replacing cyclopropane with fluorinated alkyl chains to enhance metabolic stability) or the oxadiazole ring (e.g., introducing electron-withdrawing groups to reduce oxidative degradation). Use QSAR models to prioritize analogs with favorable ADME properties (e.g., lower logD, higher aqueous solubility) .
Methodological and Analytical Questions
Q. What chromatographic techniques are most effective for purifying this compound during scale-up?
Preparative HPLC with a C18 column (acetonitrile/water gradient) achieves >99% purity for mg-to-gram quantities. For industrial-scale production, switch to flash chromatography (silica gel, ethyl acetate/hexane eluent) or continuous flow reactors to minimize solvent waste. Monitor purity at each step using UPLC-UV/ELS .
Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity data?
Re-evaluate force field parameters (e.g., AMBER vs. CHARMM for protein-ligand dynamics) and solvation models (implicit vs. explicit water). Cross-validate with orthogonal assays: if docking predicts COX-2 inhibition but in vitro results are negative, confirm via Western blot (COX-2 expression) or prostaglandin E₂ ELISA .
Q. What statistical approaches ensure reproducibility in dose-response studies?
Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Apply the Hill equation to assess cooperativity. For high-throughput screens, implement Z’-factor validation (Z’ > 0.5 indicates robust assay quality) and Benjamini-Hochberg correction for multiple comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
